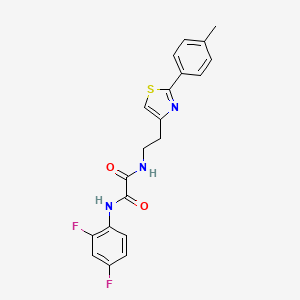

![molecular formula C7H13N B2904254 (1R,6R)-7-Azabicyclo[4.2.0]octane CAS No. 1807941-12-3](/img/structure/B2904254.png)

(1R,6R)-7-Azabicyclo[4.2.0]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

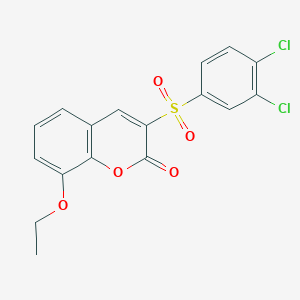

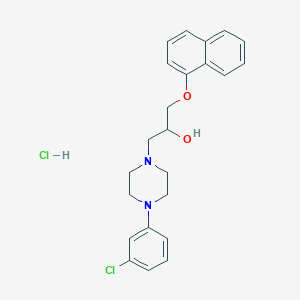

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is a chiral compound . It is a nitrogen-containing heterocyclic compound with a structure similar to octahydroquinoline . The CAS number is 5691-14-5 . The molecular formula is C7H13N and the molecular weight is 111.18 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name and its InChI code is 1S/C7H13N/c1-2-4-7-6 (3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 . This indicates that it has a bicyclic structure with one nitrogen atom and seven carbon atoms in the ring .Physical And Chemical Properties Analysis

The boiling point of “this compound” is between 140-150 °C . The predicted density is 0.934±0.06 g/cm3 . The predicted pKa value is 11.73±0.20 .科学的研究の応用

Chemical Interactions and Structural Analysis

Research on nitrogenous organic ligands, including 1-azabicyclo[2,2,2]octane, has been conducted to understand their adducts with rhodium(II) tetraacetate, utilizing natural abundance ^(13)C and ^(15)N CPMAS NMR spectroscopy. These studies reveal that multifunctional ligands produce adducts forming 1:1 polymeric chains and support the application of these complexes in organic synthesis and materials science (Jaźwiński & Kamieński, 2007).

Polymerization Processes

The monomer structure of 1-azabicyclo[4.2.0]octane has been evaluated, indicating its potential in polymerization processes. Its unique structure allows for homopolymerization in methanol, leading to polymers with specific properties, such as a low glass transition temperature and high thermal decomposition point, which could be useful in creating new materials with tailored properties (Mühlbach & Schulz, 1988).

Molecular Networks and Hydrogen Bonding

Studies on compounds like 4-Aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate demonstrate the role of 1-azabicyclo derivatives in forming intricate molecular networks through hydrogen bonding. These findings highlight the potential of such compounds in designing new crystalline materials for various applications, including catalysis and molecular recognition (Rosli, Fun, Lee, & Chantrapromma, 2006).

Synthetic Chemistry and Natural Product Synthesis

The desymmetrization strategy via ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes offers a novel route for synthesizing natural products like (+)-exo-brevicomin. This approach underscores the utility of 1-azabicyclo derivatives in the synthetic toolbox for constructing complex natural product frameworks (Burke, Müller, & Beaudry, 1999).

Safety and Hazards

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is classified as dangerous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . It has hazard statements H318, H335, H226, and H315 . Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment .

作用機序

Mode of Action

The mode of action of (1R,6R)-7-Azabicyclo[42It’s known that the compound exhibits a high enantioselectivity . This suggests that it may interact with its targets in a highly specific manner, leading to changes at the molecular level.

Biochemical Pathways

The specific biochemical pathways affected by (1R,6R)-7-Azabicyclo[42It’s known that molecules with trans-fused bicyclo[330]octane ring systems, which are structurally similar to (1R,6R)-7-Azabicyclo[420]octane, have been synthesized and used in the creation of various natural products . This suggests that (1R,6R)-7-Azabicyclo[4.2.0]octane may also interact with similar biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the intermolecular [2+2] photocycloaddition reaction of typical cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins was performed in moderate to good yields (42-82%) and with high enantioselectivity (82%-96% ee) . This suggests that environmental factors such as light and temperature could potentially influence the action of this compound.

特性

IUPAC Name |

(1R,6R)-7-azabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPEXFDRKDVPE-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

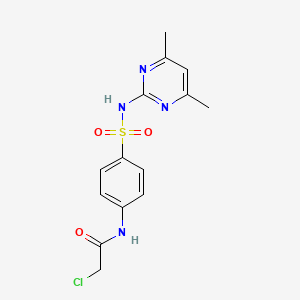

![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)

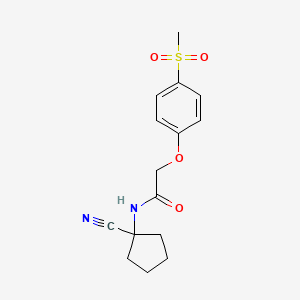

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)

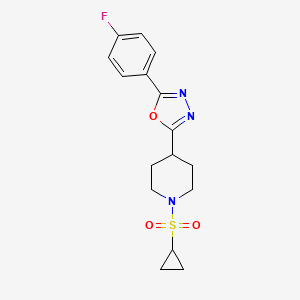

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)